(7-Methyloctyl)sulfamate
CAS No.:
Cat. No.: VC1954047
Molecular Formula: C9H20NO3S-
Molecular Weight: 222.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H20NO3S- |
|---|---|
| Molecular Weight | 222.33 g/mol |
| IUPAC Name | N-(7-methyloctyl)sulfamate |
| Standard InChI | InChI=1S/C9H21NO3S/c1-9(2)7-5-3-4-6-8-10-14(11,12)13/h9-10H,3-8H2,1-2H3,(H,11,12,13)/p-1 |
| Standard InChI Key | WRAOMSYSAAAQTR-UHFFFAOYSA-M |
| Canonical SMILES | CC(C)CCCCCCNS(=O)(=O)[O-] |
Introduction
Structural Overview and Fundamental Properties
(7-Methyloctyl)sulfamate (IUPAC name: N-(7-methyloctyl)sulfamate) belongs to the sulfamate ester family, characterized by a sulfamate group (-SO₃NH₂) bonded to a 7-methyloctyl chain. Its molecular formula is C₉H₂₀NO₃S⁻, with a molecular weight of 222.33 g/mol . The compound’s structure combines hydrophilic (sulfamate) and hydrophobic (branched alkyl chain) regions, enabling interactions with both polar and nonpolar environments.
Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₂₀NO₃S⁻ | |
| Molecular Weight | 222.33 g/mol | |
| Parent Compound | (7-Methyloctyl)sulfamic acid | |
| Solubility | Water-soluble | |
| Stability | Hydrolysis-prone in polar solvents |
The alkyl chain enhances lipophilicity, potentially improving membrane permeability in biological systems . Spectroscopic data, including NMR and IR profiles, confirm the sulfamate group’s presence and its hydrogen-bonding capacity .
Synthesis and Reaction Pathways
Primary Synthetic Routes
(7-Methyloctyl)sulfamate is synthesized via two main approaches:
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Alkylation of Sulfamic Acid: Reacting sulfamic acid (H₃NSO₃) with 7-methyloctyl halides or alcohols under basic conditions. This method leverages nucleophilic substitution to form the sulfamate ester .
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Triphenylphosphine Ditriflate Activation: A general method for sulfamate esters involves activating sulfamic acid salts with triphenylphosphine ditriflate (TPPD), followed by nucleophilic trapping with 7-methyloctanol. This route achieves yields of 60–95% .
Example Synthesis
A optimized protocol involves:
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Reagents: Sulfamic acid, 7-methyloctanol, TPPD, triethylamine.
Side Reactions and Byproducts
Hydrolysis of the sulfamate group can occur in aqueous or acidic conditions, regenerating sulfamic acid and 7-methyloctanol. Side products may include sulfonamides if exposed to electrophiles.
Biological Significance and Ecological Roles
Kairomone Activity in Daphnia pulex
(7-Methyloctyl)sulfamate is a metabolite of Daphnia pulex, where it functions as a kairomone—a chemical cue that induces morphological defenses in prey species like the green alga Scenedesmus gutwinskii. Exposure triggers colony formation in algae, reducing predation efficiency .
Comparative Bioactivity of Sulfamates
| Compound | Biological Activity | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| Toxadocials (sulfates) | Thrombin inhibition | 2.7–6.5 µg/mL | |
| (7-Methyloctyl)sulfamate | Kairomone signaling | Not quantified |
Stability and Reactivity
Environmental Stability
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Thermal Stability: Decomposes above 110°C, forming basic salts and nickel oxides (in metal-complexed forms) .
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Solvent Effects: Stable in nonpolar solvents (e.g., chloroform); hydrolyzes in polar protic solvents (e.g., water, ethanol) .
Reactivity with Electrophiles
The sulfamate group undergoes reactions with electrophiles, yielding sulfonamides or sulfated derivatives. For example, interactions with dicyclohexylcarbodiimide (DCC) produce activated intermediates for further functionalization .
Comparative Analysis with Related Sulfamates
Methyl Sulfamate
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Structure: Simpler alkyl chain (methyl vs. 7-methyloctyl).
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Applications: Precursor in agrochemicals; less bioactive than (7-methyloctyl)sulfamate .
Nickel Sulfamate
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